molecular formula C19H22N2O3 B6908677 N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]oxane-3-carboxamide

N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]oxane-3-carboxamide

Cat. No.: B6908677
M. Wt: 326.4 g/mol
InChI Key: GATGMPMQOJLZOO-UHFFFAOYSA-N
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Description

N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]oxane-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dimethylphenoxy group and an oxane carboxamide moiety

Properties

IUPAC Name

N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]oxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-5-7-17(10-14(13)2)24-18-8-6-16(11-20-18)21-19(22)15-4-3-9-23-12-15/h5-8,10-11,15H,3-4,9,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATGMPMQOJLZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)NC(=O)C3CCCOC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]oxane-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Oxane Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]oxane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]oxane-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]oxane-3-carboxamide: shares structural similarities with other pyridine derivatives and oxane carboxamides.

    6-(3,4-dimethylphenoxy)pyridin-3-amine: A related compound with a similar pyridine core but different functional groups.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a pyridine core and carboxamide groups, but with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.

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